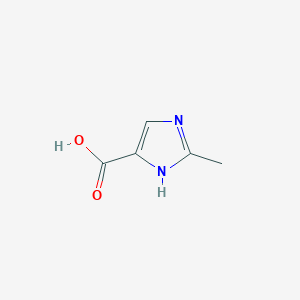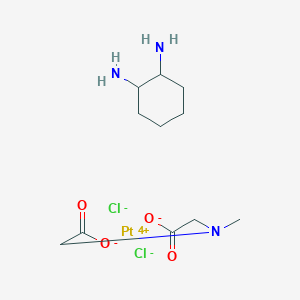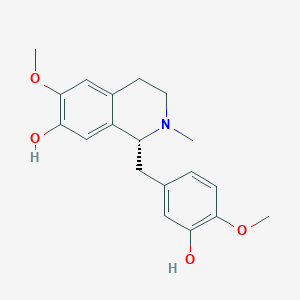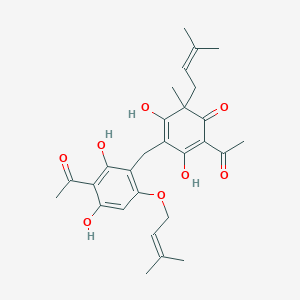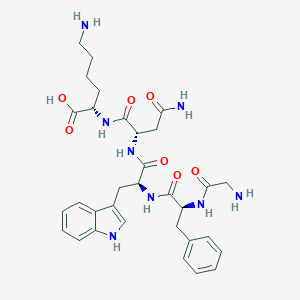
Eel intestinal pentapeptide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Eel intestinal pentapeptide (EIPP) is a bioactive peptide isolated from the intestine of the Japanese eel (Anguilla japonica). It is a small peptide consisting of five amino acids, with the sequence of Val-Asn-Trp-Phe-Gly. EIPP has been shown to have various physiological and biochemical effects and is being studied for its potential applications in scientific research.
Mécanisme D'action
The mechanism of action of Eel intestinal pentapeptide is not yet fully understood, but it is thought to act through the activation of specific receptors in the brain and other tissues. It has been shown to bind to the growth hormone secretagogue receptor (GHS-R) and the melanocortin 4 receptor (MC4R), both of which are involved in the regulation of food intake and energy balance.
Effets Biochimiques Et Physiologiques
Eel intestinal pentapeptide has been shown to have a range of biochemical and physiological effects, including the stimulation of growth hormone release, the inhibition of food intake, and the regulation of glucose metabolism. It has also been shown to have antioxidant and anti-inflammatory properties.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Eel intestinal pentapeptide in lab experiments is its specificity and potency. It can be used in very small amounts to elicit a physiological response, making it a useful tool for studying the mechanisms of action of various hormones and peptides. However, one limitation is that Eel intestinal pentapeptide is relatively expensive to synthesize, which may limit its use in large-scale experiments.
Orientations Futures
There are several potential future directions for research on Eel intestinal pentapeptide. One area of interest is its potential as a therapeutic agent for the treatment of metabolic disorders such as obesity and diabetes. Another area of interest is its potential as a tool for studying the regulation of food intake and energy balance. Additionally, further research is needed to fully understand the mechanisms of action of Eel intestinal pentapeptide and its potential interactions with other hormones and peptides.
Méthodes De Synthèse
Eel intestinal pentapeptide can be synthesized using solid-phase peptide synthesis (SPPS) techniques. The synthesis involves the stepwise addition of protected amino acids to a resin-bound peptide chain, followed by deprotection and cleavage from the resin. The resulting crude peptide is then purified using high-performance liquid chromatography (HPLC) to obtain pure Eel intestinal pentapeptide.
Applications De Recherche Scientifique
Eel intestinal pentapeptide has been studied for its potential applications in scientific research, particularly in the areas of neuroscience and endocrinology. It has been shown to have a range of physiological and biochemical effects, including the stimulation of growth hormone release, the inhibition of food intake, and the regulation of glucose metabolism.
Propriétés
Numéro CAS |
138149-60-7 |
|---|---|
Nom du produit |
Eel intestinal pentapeptide |
Formule moléculaire |
C32H42N8O7 |
Poids moléculaire |
650.7 g/mol |
Nom IUPAC |
(2S)-6-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-phenylpropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-oxobutanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C32H42N8O7/c33-13-7-6-12-23(32(46)47)38-31(45)26(16-27(35)41)40-30(44)25(15-20-18-36-22-11-5-4-10-21(20)22)39-29(43)24(37-28(42)17-34)14-19-8-2-1-3-9-19/h1-5,8-11,18,23-26,36H,6-7,12-17,33-34H2,(H2,35,41)(H,37,42)(H,38,45)(H,39,43)(H,40,44)(H,46,47)/t23-,24-,25-,26-/m0/s1 |
Clé InChI |
ANLVEGFLXWJPMZ-CQJMVLFOSA-N |
SMILES isomérique |
C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)CN |
SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CC(=O)N)C(=O)NC(CCCCN)C(=O)O)NC(=O)CN |
SMILES canonique |
C1=CC=C(C=C1)CC(C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CC(=O)N)C(=O)NC(CCCCN)C(=O)O)NC(=O)CN |
Séquence |
GFWNK |
Synonymes |
eel intestinal pentapeptide EIPP H-Gly-Phe-Trp-Asn-Lys-OH |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



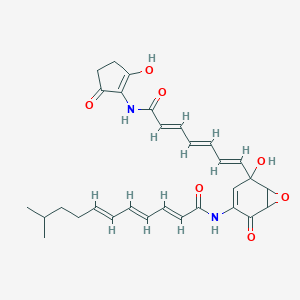
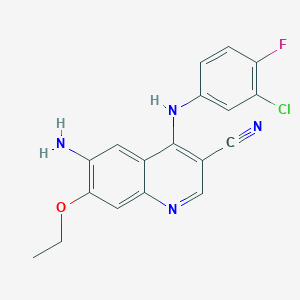
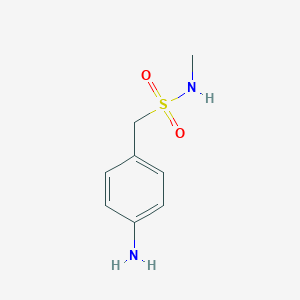
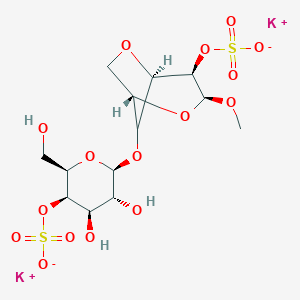
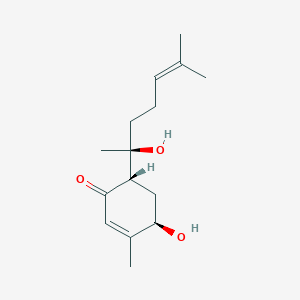
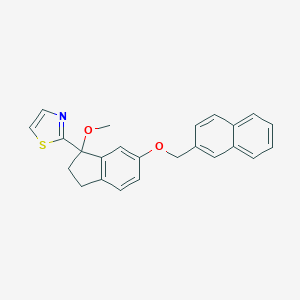
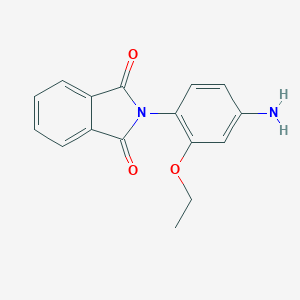
![9H-Fluoren-9-ylmethyl (4S)-2,5-dioxo-4-[3-oxo-3-(tritylamino)propyl]-1,3-oxazolidine-3-carboxylate](/img/structure/B138934.png)
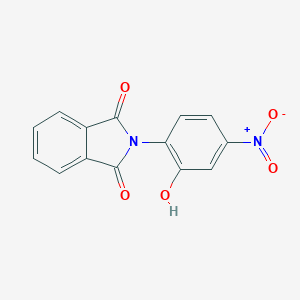
![Tert-butyl N-[(E)-pent-3-en-2-yl]carbamate](/img/structure/B138943.png)
